1-(1-Cyclopenten-1-yl)-4-(trifluoromethyl)benzene
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Overview
Description
1-(1-Cyclopenten-1-yl)-4-(trifluoromethyl)benzene is an organic compound characterized by a cyclopentene ring attached to a benzene ring, with a trifluoromethyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclopenten-1-yl)-4-(trifluoromethyl)benzene typically involves the cycloaddition of cyclopentadiene with a suitable benzene derivative. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with a trifluoromethyl-substituted benzene under controlled conditions to form the desired product. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Cyclopenten-1-yl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of cyclopentenone or trifluoromethylbenzoic acid.
Reduction: Formation of 1-(1-Cyclopentyl)-4-(trifluoromethyl)benzene.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(1-Cyclopenten-1-yl)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-(1-Cyclopenten-1-yl)-4-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Cyclopenten-1-yl)-2-fluorobenzene
- 1-(1-Cyclopenten-1-yl)-3,5-dimethoxybenzene
- 1-(3-chloro-1-cyclopenten-1-yl)-2-fluorobenzene
Uniqueness
1-(1-Cyclopenten-1-yl)-4-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various synthetic and industrial applications.
Properties
CAS No. |
38941-62-7 |
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Molecular Formula |
C12H11F3 |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
1-(cyclopenten-1-yl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C12H11F3/c13-12(14,15)11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8H,1-2,4H2 |
InChI Key |
UTQKKCBXZQPGTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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